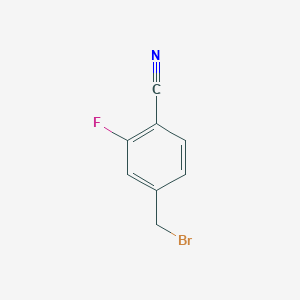

4-(Bromomethyl)-2-fluorobenzonitrile

説明

Nomenclature and Chemical Identity in Scholarly Contexts

In academic and commercial literature, 4-(Bromomethyl)-2-fluorobenzonitrile is identified by several systematic names and codes that ensure its unambiguous identification. The most common designation is its IUPAC name, this compound. It is also referred to by synonyms such as 2-Fluoro-4-(bromomethyl)benzonitrile and 4-Cyano-3-fluorobenzyl bromide. scbt.comchemspider.com The Chemical Abstracts Service (CAS) has assigned the registry number 222978-03-2 to this compound, which is the standard identifier used in scientific databases and regulatory submissions. scbt.com

Its chemical identity is further defined by its molecular formula, C₈H₅BrFN, and a molecular weight of approximately 214.03 g/mol . scbt.com These fundamental identifiers are crucial for researchers in cataloging, sourcing, and applying the compound in various synthetic contexts.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 2-Fluoro-4-(bromomethyl)benzonitrile, 4-Cyano-3-fluorobenzyl bromide |

| CAS Number | 222978-03-2 |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.03 g/mol |

Historical Overview of Research and Development

Significance of this compound as a Research Intermediate

The significance of this compound lies in the distinct reactivity of its three functional groups. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. The fluorine atom influences the electronic properties of the benzene (B151609) ring and can serve as a site for nucleophilic aromatic substitution under certain conditions. This combination of reactive sites makes it a powerful tool for molecular construction.

Table 2: Applications of this compound as a Research Intermediate

| Field | Specific Role and Application |

|---|---|

| Organic Synthesis | Building block for complex heterocyclic systems. |

| Pharmaceuticals | Key intermediate in the synthesis of the GLUT1 inhibitor BAY-876 and metalloenzyme inhibitors. |

| Agrochemicals | Precursor for nitrogen-containing heterocyclic compounds used in pesticide development. |

| Material Science | Potential component in the synthesis of specialty polymers and functional materials. |

In advanced organic synthesis, this compound serves as a versatile scaffold. Its primary role is to introduce a 2-fluoro-4-cyanobenzyl moiety into a target molecule. The reactive benzyl (B1604629) bromide handle allows for straightforward alkylation of a wide range of nucleophiles, including amines, phenols, and carbanions. This reactivity is fundamental to building molecular complexity. For instance, related 2-(bromomethyl)benzonitrile (B57715) structures are used in fluorous synthesis strategies to create complex heterocyclic libraries, such as 3-amino-1,2-benzisoxazoles, demonstrating a synthetic methodology where this compound is highly applicable. researchgate.net

The most well-documented and significant impact of this compound is in pharmaceutical development. It is a crucial building block for the synthesis of BAY-876, a potent and highly selective inhibitor of glucose transporter 1 (GLUT1). chemicalbook.com GLUT1 is a target of interest in oncology because many cancer cells exhibit increased glucose uptake. By serving as a key precursor to this inhibitor, this compound has played a direct role in the development of novel anti-cancer therapeutic candidates. chemicalbook.com Furthermore, patent literature indicates its use as a reagent in the synthesis of various metalloenzyme inhibitors, highlighting its broader utility in medicinal chemistry. google.com

In the field of agrochemical research, functionalized building blocks like this compound are valuable for creating new active ingredients. ambeed.comchemimpex.com While specific commercial pesticides or herbicides directly synthesized from this compound are not widely publicized, patent literature describes the synthesis of novel nitrogen-containing heterocyclic compounds, a class of molecules known for their pesticidal activity, using related starting materials. google.com The structural features of this compound make it an ideal precursor for generating libraries of new chemical entities to be screened for herbicidal, fungicidal, or insecticidal properties.

The application of this compound in material science is an emerging area. Its structural attributes make it a candidate for incorporation into specialty polymers and other advanced materials. chemimpex.comchemimpex.com The presence of the polar nitrile group and the C-F bond can impart desirable properties such as thermal stability and specific electronic characteristics to a polymer backbone. While detailed research on this specific compound's application is limited, related fluorinated benzonitrile (B105546) isomers are known to be used as intermediates in the synthesis of liquid crystals and materials for Organic Light-Emitting Diodes (OLEDs). This suggests a potential, though not yet extensively documented, role for this compound in the development of novel functional materials.

Academic Research Trajectories and Future Outlooks

The scientific inquiry into this compound is characterized by its strategic use as a versatile intermediate in the synthesis of complex molecules for specialized applications. chemimpex.com Research trajectories are predominantly channeled into medicinal chemistry and materials science, leveraging the compound's unique structural features—specifically the reactive bromomethyl group and the modifying influence of the fluorine atom and nitrile group. chemimpex.comchemimpex.com

Current Research Trajectories:

Academic and industrial research efforts are keenly focused on exploiting this compound as a foundational building block. Its reactivity is particularly well-suited for nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of elaborate molecular architectures. chemimpex.comchemimpex.com This has established its role as a key intermediate in the development of novel, high-value compounds.

In the field of medicinal chemistry , the compound is instrumental in the synthesis of targeted therapeutic agents. A significant research application is its use as a crucial building block in the preparation and optimization of BAY-876, a highly selective inhibitor of glucose transporter 1 (GLUT1). chemicalbook.com The development of such specific enzyme inhibitors highlights a major trajectory where this compound facilitates the creation of molecules with precise biological targets, a cornerstone of modern drug discovery. The broader class of fluorinated benzonitriles is recognized for its utility in crafting biologically active molecules, suggesting a wide scope of potential applications. chemimpex.com

In materials science , research explores the integration of this compound into advanced materials. While specific studies on this isomer are emerging, related structures are used to modify polymer properties and enhance the performance of coatings. chemimpex.comchemimpex.com This trajectory focuses on harnessing the compound's unique combination of functional groups to create novel materials with tailored functionalities and improved durability. chemimpex.com

The table below summarizes the primary areas of current academic and industrial research involving this compound and its structural isomers.

| Research Area | Application Focus | Target Molecule/Material Class | Reference Compound |

| Medicinal Chemistry | Oncology | Selective GLUT1 Inhibitors | This compound |

| Medicinal Chemistry | Diabetes | Dipeptidyl peptidase 4 (DPP-4) Inhibitors | 2-(Bromomethyl)-4-fluorobenzonitrile |

| Medicinal Chemistry | Oncology, Neurodegenerative Diseases | Enzyme Inhibitors, Anti-cancer agents | 4-(Bromomethyl)-3-fluorobenzonitrile |

| Materials Science | Advanced Polymers & Coatings | Specialty Polymers, Performance Coatings | Isomers of Bromomethyl-fluorobenzonitrile |

| Organic Synthesis | Methodology Development | Complex Molecular Scaffolds | This compound |

This table is generated based on data from existing research on this compound and its closely related isomers to illustrate the compound's research landscape. chemicalbook.comchemimpex.comtcichemicals.com

Future Outlooks:

The future research landscape for this compound appears promising, with clear potential for expansion beyond its current applications. Its demonstrated value as a synthetic intermediate suggests its continued importance in academic and industrial laboratories for exploring new chemical pathways. chemimpex.com

The primary future trajectory lies in the expansion of its role in drug discovery . Building on its success in creating specific enzyme inhibitors, researchers are likely to apply it in the synthesis of a wider range of targeted therapies. The core structure is amenable to modifications that could lead to the development of novel agents for various diseases. The ability to use this compound to create diverse derivatives is a key asset for generating libraries of new chemical entities for screening and lead optimization. chemimpex.com

In materials science , the outlook involves the creation of more sophisticated materials. Future work may focus on developing specialty polymers and functional coatings with precisely engineered properties, such as enhanced thermal stability or specific electronic characteristics, derived from the incorporation of the fluorobenzonitrile moiety. chemimpex.comchemimpex.com

Furthermore, the compound will continue to be a valuable tool in synthetic methodology research . Its well-defined reactivity allows it to serve as a model substrate for developing and refining new chemical transformations, contributing to the broader field of organic synthesis. chemimpex.com As researchers seek to build increasingly complex molecules, the demand for versatile and reliable building blocks like this compound is expected to grow, ensuring its continued relevance in chemical research. chemimpex.com

Structure

3D Structure

特性

IUPAC Name |

4-(bromomethyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOXAJDFHGJTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380954 | |

| Record name | 4-(bromomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222978-03-2 | |

| Record name | 4-(bromomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-3-fluorobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Bromomethyl 2 Fluorobenzonitrile

Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile

The principal route for synthesizing this compound is the benzylic bromination of 2-fluoro-4-methylbenzonitrile (B33328). This transformation targets the hydrogen atoms of the methyl group attached to the benzene (B151609) ring, which are particularly susceptible to radical abstraction due to the stability of the resulting benzylic radical. youtube.com

The most widely employed method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or under photochemical conditions. masterorganicchemistry.com NBS is favored because it provides a low, constant concentration of molecular bromine (Br₂), which helps to suppress competitive electrophilic addition to the aromatic ring. masterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism. youtube.com This process involves initiation by the homolytic cleavage of the initiator, followed by propagation steps where a bromine radical abstracts a benzylic hydrogen from 2-fluoro-4-methylbenzonitrile. The formed benzylic radical then reacts with Br₂ to yield the desired product, this compound, and a new bromine radical that continues the chain. youtube.commasterorganicchemistry.com

The efficiency of the NBS bromination is highly dependent on the reaction conditions. The process requires an initiator, which can be a chemical radical generator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or initiation can be achieved using light (UV or visible) or heat. youtube.comresearchgate.net

Recent advancements have focused on improving reaction control and scalability. For instance, the use of micro-reactors for the synthesis of similar isomers has been shown to offer better selectivity and higher yields by enabling precise control over reaction parameters like temperature and residence time. google.com Additionally, visible light-induced brominations using NBS in solvents like acetonitrile (B52724) have emerged as a rapid and scalable method, potentially reducing reaction times from hours to minutes under optimized photon flux. nih.gov For a typical benzylic bromination, reaction temperatures are often maintained around 80 °C. researchgate.net

In the context of NBS bromination, "catalysts" typically refer to radical initiators that start the chain reaction. The choice and amount of initiator are crucial for optimizing the reaction. Studies on similar benzylic brominations show that varying the concentration of initiators like AIBN directly impacts reaction efficiency. researchgate.net

An alternative catalytic system employs a different brominating agent, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), in conjunction with a Lewis acid catalyst. nih.gov Research has demonstrated that Zirconium(IV) chloride (ZrCl₄) exhibits high catalytic activity for benzylic bromination with DBDMH, proceeding through a radical generation pathway under mild conditions at room temperature. nih.gov This system can be more atom-economical than using NBS. nih.gov

Table 1: Comparison of Initiator/Catalyst Systems for Benzylic Bromination

| Bromine Source | Catalyst/Initiator | Key Advantages | Ref. |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or BPO | Standard, well-established method for Wohl-Ziegler reactions. | researchgate.net |

| N-Bromosuccinimide (NBS) | Visible Light | Rapid, scalable, avoids chemical initiator residues. | nih.gov |

The choice of solvent significantly influences the outcome of benzylic bromination. Historically, chlorinated solvents such as carbon tetrachloride (CCl₄) were commonly used for Wohl-Ziegler reactions due to their inertness. researchgate.netnih.gov However, due to toxicity and environmental concerns, research has focused on identifying safer and more effective alternatives.

Studies on analogous reactions have shown that 1,2-dichlorobenzene (B45396) is a superior solvent to CCl₄, resulting in shorter reaction times and higher isolated yields (e.g., 92% in 8 hours vs. 79% in 12 hours for a similar substrate). researchgate.netkoreascience.kr Acetonitrile is another effective and environmentally friendlier solvent that has been successfully used for the regioselective bromination of activated aromatic compounds with NBS. researchgate.net Dichloromethane is also utilized, particularly in Lewis acid-catalyzed systems. nih.gov The solvent's role is critical in maintaining the low concentration of bromine necessary for selective benzylic substitution over other potential side reactions.

Table 2: Effect of Solvents on Benzylic Bromination Efficiency

| Solvent | Typical Yield | Typical Reaction Time | Notes | Ref. |

|---|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | ~79% | 12 h | Classic solvent, now largely avoided due to toxicity. | researchgate.net |

| 1,2-Dichlorobenzene | ~92% | 8 h | Less toxic alternative with improved yield and reaction rate. | researchgate.netkoreascience.kr |

| Acetonitrile (ACN) | High | Minutes to hours | Environmentally benign, effective for rapid, light-induced reactions. | nih.govresearchgate.net |

The bromination of 2-fluoro-4-methylbenzonitrile with NBS is highly regioselective for the benzylic position. This selectivity is attributed to the enhanced stability of the benzylic radical intermediate, which is stabilized by resonance with the adjacent aromatic ring. youtube.com

Despite high regioselectivity, the formation of side products can occur. The primary side product is the result of over-bromination, leading to the formation of 4-(dibromomethyl)-2-fluorobenzonitrile. Controlling the stoichiometry of NBS is critical to minimize this secondary bromination. Patent literature for the synthesis of a structurally similar isomer, 4-bromomethyl-3-fluorobenzonitrile, reports that low selectivity can be an issue, with the ratio of the desired monobrominated product to the dibrominated byproduct being less than 5:1, and yields around 67%. google.com This highlights the challenge of preventing di-substitution in these reactions.

While radical bromination of 2-fluoro-4-methylbenzonitrile is the predominant synthetic strategy, alternative reagents and catalytic systems provide different pathways. The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with a Lewis acid catalyst like Zirconium(IV) chloride represents a distinct alternative to the classic NBS-based Wohl-Ziegler reaction. nih.gov This method operates under different conditions (room temperature vs. elevated temperatures) and can offer excellent yields for various benzyl (B1604629) bromide derivatives. nih.gov This approach, which also proceeds via a radical mechanism but is catalyzed differently, stands as one of the most powerful methods for this type of transformation under mild conditions. nih.gov

Alternative Synthetic Routes

Multi-step Reaction Sequences

A common and reliable route to this compound begins with 4-fluoro-2-methylbenzonitrile (B118529). This multi-step synthesis involves the initial preparation of the methyl-substituted precursor followed by a selective bromination of the benzylic methyl group.

A representative synthetic sequence is as follows:

Formation of the Precursor : The synthesis can start from 4-fluoro-2-methylbenzaldehyde. This aldehyde is first converted to its corresponding oxime, 4-fluoro-2-methylbenzaldoxime, by reaction with a hydroxylamine (B1172632) salt.

Dehydration to Nitrile : The oxime is then subjected to a dehydration reaction to yield 4-fluoro-2-methylbenzonitrile. This transformation can be effectively carried out using reagents like sodium bisulfate in a suitable solvent such as toluene, often at elevated temperatures. google.com

Benzylic Bromination : The final step is the selective radical bromination of the methyl group. This is typically accomplished using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent like a chlorinated hydrocarbon. google.comgoogle.com This reaction is carefully controlled, often with light initiation, to favor substitution on the benzylic carbon over addition to the aromatic ring.

This sequence provides a controlled and stepwise approach to the target molecule, allowing for purification at intermediate stages to ensure high purity of the final product.

Novel Methodologies for Industrial Scale-up

For industrial applications, synthetic routes must be efficient, cost-effective, and scalable. The radical bromination of 4-fluoro-2-methylbenzonitrile with NBS is a method that has been adapted for large-scale production. google.com However, novel methodologies focus on improving safety, reaction time, and yield.

Continuous-flow chemistry has emerged as a powerful technology for industrial scale-up. flinders.edu.au Performing the benzylic bromination in a continuous-flow reactor offers several advantages over traditional batch processing:

Enhanced Safety : Exothermic bromination reactions can be precisely controlled by the small reaction volume within the reactor coils, minimizing the risk of thermal runaway.

Improved Efficiency : Superior mixing and heat transfer in flow reactors can lead to shorter reaction times and higher yields. researchgate.net

Process Automation : Flow systems allow for the integration of in-line purification and analysis, streamlining the manufacturing process.

While specific industrial-scale flow syntheses for this compound are proprietary, the principles of flow chemistry represent a significant advancement for the safe and efficient large-scale production of this compound and related benzylic halides.

Derivatization and Functionalization of this compound

The primary reactivity of this compound is centered on its bromomethyl group. The carbon-bromine bond is polarized, making the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common derivatization strategy for this compound, typically proceeding via an SN2 mechanism. chemimpex.comcsbsju.edu This reaction involves the displacement of the bromide leaving group by a nucleophile, leading to the formation of a new covalent bond at the benzylic position.

A variety of heteroatom nucleophiles, containing oxygen, nitrogen, or sulfur, readily react with this compound to form ethers, amines, and thioethers, respectively. These reactions are fundamental in building blocks for pharmaceuticals and agrochemicals. For instance, the reaction with 3-methyl-6-chlorouracil in the presence of a base like potassium carbonate is a key step in the synthesis of the antidiabetic drug Trelagliptin. google.com

| Nucleophile Class | Specific Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| Oxygen Nucleophiles | Phenoxides (ArO⁻), Alkoxides (RO⁻) | Benzyl Ethers | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, Acetonitrile) |

| Nitrogen Nucleophiles | Primary/Secondary Amines, Anilines, Heterocycles (e.g., Uracil derivatives) | Benzylamines | Base (e.g., K₂CO₃, Et₃N), Polar aprotic solvent (e.g., DMSO, DMF) |

| Sulfur Nucleophiles | Thiolates (RS⁻), Thiophenoxides (ArS⁻) | Benzyl Thioethers | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, THF) |

Table 1: Representative Nucleophilic Substitution Reactions with Heteroatom Nucleophiles.

The formation of new carbon-carbon bonds via nucleophilic substitution is a cornerstone of organic synthesis. This compound serves as an excellent electrophile for various carbon nucleophiles.

One major class of reactions involves the alkylation of active methylene (B1212753) compounds. researchgate.net Carbanions generated from compounds like diethyl malonate or ethyl acetoacetate, using a suitable base, readily displace the bromide to form new C-C bonds. google.com Another important class of carbon nucleophiles includes organometallic reagents. While highly reactive organolithium and Grignard reagents can sometimes lead to side reactions, less basic organocuprates (Gilman reagents) are effective for this transformation. ucalgary.ca

| Nucleophile Type | Example | Product Class | Typical Conditions |

|---|---|---|---|

| Enolates | Diethyl malonate, Ethyl acetoacetate | Alkylated Active Methylene Compounds | Base (e.g., NaOEt, K₂CO₃), Solvent (e.g., Ethanol, DMF) |

| Cyanide Ion | NaCN, KCN | Arylacetonitriles | Polar aprotic solvent (e.g., DMSO, DMF) |

| Organocuprates | Lithium Dialkylcuprate (R₂CuLi) | Substituted Toluenes | Ethereal solvent (e.g., THF, Et₂O), Low temperature |

Table 2: Representative Nucleophilic Substitution Reactions with Carbon Nucleophiles.

Cross-Coupling Reactions

While classic Suzuki-Miyaura cross-coupling reactions typically involve the activation of C(sp²)–X bonds (e.g., aryl halides), the C(sp³)–Br bond in benzylic halides like this compound can also participate in certain cross-coupling reactions. libretexts.org

The Kumada coupling is a notable example, facilitating the formation of C-C bonds by reacting an organomagnesium (Grignard) reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This reaction is effective for coupling benzylic halides with aryl, vinyl, or alkyl Grignard reagents. The catalytic cycle involves the oxidative addition of the benzylic bromide to the low-valent metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the final product. researchgate.net

| Coupling Partner (R-MgX) | Catalyst | Product Type | General Structure |

|---|---|---|---|

| Aryl Grignard Reagent (ArMgBr) | Ni(dppp)Cl₂, Pd(PPh₃)₄ | Diaryl Methane Derivatives | 2-Fluoro-4-(arylmethyl)benzonitrile |

| Vinyl Grignard Reagent (CH₂=CHMgBr) | Ni(dppp)Cl₂, Pd(PPh₃)₄ | Allylbenzene Derivatives | 4-(Allyl)-2-fluorobenzonitrile |

| Alkyl Grignard Reagent (R'MgBr) | Ni(dppp)Cl₂, Pd(PPh₃)₄ | Substituted Ethylbenzene Derivatives | 4-(Alkyl)-2-fluorobenzonitrile |

Table 3: Potential Kumada Cross-Coupling Reactions.

Transformations of the Nitrile Group

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important classes of compounds such as carboxylic acids, amines, and heterocycles.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. google.com For this compound, hydrolysis would yield 4-(bromomethyl)-2-fluorobenzoic acid. This transformation is typically achieved by heating the nitrile with a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide. google.com The resulting carboxylic acid can then serve as a precursor for the synthesis of esters, amides, and other acid derivatives.

The nitrile group can be reduced to a primary amine. libretexts.org This transformation is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgopenstax.org The reduction of this compound would yield (4-(bromomethyl)-2-fluorophenyl)methanamine. This primary amine can be a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Other reducing agents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for the reduction of a wide variety of nitriles to primary amines. nih.govorganic-chemistry.org

Reactions involving the Fluorine Substituent (e.g., Fluorination and Defluorination)

The fluorine atom attached to the aromatic ring of this compound is a key functional group that can participate in nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, the fluorine acts as a leaving group and is displaced by a nucleophile. The reactivity of the C-F bond is significantly influenced by the electronic properties of the other substituents on the benzene ring.

The presence of the strongly electron-withdrawing nitrile (-CN) group, particularly in the ortho position, activates the aromatic ring for nucleophilic attack. This activation occurs because the electron-withdrawing group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com The bromomethyl group (-CH2Br) also contributes a modest electron-withdrawing inductive effect. Consequently, the fluorine atom in this compound is susceptible to displacement by a variety of nucleophiles.

Common nucleophiles used in SNAr reactions with fluoroaromatic compounds include alkoxides, phenoxides, thiophenolates, and amines. nih.gov The reaction typically requires polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often elevated temperatures to proceed at a practical rate. researchgate.netrsc.org For instance, studies on the related compound pentafluorobenzonitrile (B1630612) have shown that nucleophiles can selectively displace the fluorine atom at the para position due to the strong activation by the cyano group. nih.gov

The table below summarizes typical conditions for SNAr reactions on activated fluoroaromatic systems, which are analogous to the expected reactivity of this compound.

| Nucleophile | Reagent System | Solvent | Temperature (°C) | Typical Outcome | Reference |

| Phenoxide | Phenol / K₂CO₃ | DMF | 60 - 85 | Formation of a diaryl ether | nih.gov |

| Amine | Primary/Secondary Amine | DMSO | 100 - 140 | Formation of an N-arylated amine | epa.gov |

| Thiophenoxide | Thiophenol / Base | DMF | Room Temp - 80 | Formation of a diaryl thioether | |

| Hydroxide | KOH / Phase-Transfer Catalyst | Dioxane/H₂O | 100 | Formation of a phenol | researchgate.net |

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions that form and involve this compound is essential for controlling reaction outcomes and optimizing synthetic routes.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the synthesis of this compound via benzylic bromination of 2-fluoro-4-methylbenzonitrile, the reaction rate is dependent on several factors, including the concentrations of the substrate and the bromine source (e.g., N-Bromosuccinimide, NBS), the intensity of the radical initiator (light or heat), and the solvent. chemistrysteps.com

Benzylic bromination proceeds via a free-radical chain mechanism. Kinetic analyses of similar reactions have shown that the rate-determining step is typically the abstraction of a benzylic hydrogen atom by a bromine radical. chemistrysteps.com The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine and cyano groups in the precursor to the title compound, tends to retard the reaction. researchgate.net This is because these groups destabilize the electron-deficient transition state leading to the benzylic radical.

The progress of such reactions can be monitored over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the rate of consumption of the starting material and the formation of products. google.comrsc.org This data allows for the determination of the reaction order with respect to each reactant and the calculation of the rate constant, k. nih.govnih.gov

The following table illustrates how reaction conditions can influence the outcome of benzylic bromination on a related substituted toluene, demonstrating the principles that would apply to kinetic studies.

| Substrate | Br₂ Equivalents | Temperature (°C) | Time (s) | Conversion (%) | Monobrominated Product Yield (%) |

| 4-Fluorotoluene | 1.0 | 20 | 15 | 81 | 73 |

| 4-Fluorotoluene | 1.0 | 40 | 15 | 99 | 85 |

| 4-Fluorotoluene | 1.0 | 60 | 15 | >99 | 84 |

| 2,4-Dichlorotoluene | 2.2 | 65 | 900 | >99 | (Dibromination targeted) |

Data adapted from studies on continuous flow photochemical bromination. rsc.org

Mechanistic Investigations of Bromination and Substitution

Bromination Mechanism: The formation of the bromomethyl group from a methyl group on the 2-fluoro-4-methylbenzonitrile precursor occurs through a free-radical chain reaction. The key steps are:

Initiation: A radical initiator (e.g., UV light or a chemical initiator like AIBN) causes the homolytic cleavage of the bromine source (e.g., Br₂ or NBS) to generate bromine radicals (Br•). chemistrysteps.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical is stabilized by the adjacent aromatic ring. The radical then reacts with a molecule of Br₂ to yield the product, this compound, and a new bromine radical, which continues the chain. chemistrysteps.com

Termination: The reaction is terminated when two radicals combine.

Substitution Mechanism: The bromomethyl group of this compound is a reactive benzylic halide. It readily undergoes nucleophilic substitution reactions where the bromide ion is displaced by a nucleophile. These reactions can proceed through either an SN1 or SN2 mechanism. The formation of a resonance-stabilized benzylic carbocation intermediate makes the SN1 pathway favorable, especially with weak nucleophiles or in polar protic solvents. chemistrysteps.comnih.gov However, strong nucleophiles can favor the concerted SN2 pathway.

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways and understanding the electronic structures of reactants, intermediates, and transition states. arxiv.org For a molecule like this compound, computational approaches can provide significant insights.

Reaction Pathway Modeling: DFT calculations can be used to map the potential energy surface for reactions such as the benzylic bromination or nucleophilic substitutions. By calculating the energies of transition states and intermediates, researchers can determine activation barriers and reaction enthalpies, predicting the most likely reaction pathway. nih.gov

Structural and Electronic Properties: These methods can determine stable molecular structures and analyze electronic properties. For instance, calculations on 2-fluorobenzonitrile (B118710) and related molecules have been used to understand the influence of the fluorine and cyano groups on the molecule's vibrational features and ionization energy. sxu.edu.cnmdpi.com This information helps explain the reactivity of the C-F bond and the stability of reaction intermediates.

Mechanism Elucidation: Computational studies can help distinguish between competing mechanisms, such as SN1 and SN2 at the benzylic carbon or the addition-elimination mechanism of SNAr at the fluorinated carbon. By modeling the respective intermediates (carbocations vs. transition states, Meisenheimer complexes), the energetically preferred route under specific conditions can be identified.

Advanced Characterization and Spectroscopic Analysis in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of molecular structures. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition, bonding, and electronic structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4-(Bromomethyl)-2-fluorobenzonitrile by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum for this compound is expected to show distinct signals for the benzylic protons of the bromomethyl group and the aromatic protons on the benzene (B151609) ring. The benzylic protons (-CH₂Br) would typically appear as a singlet, as there are no adjacent protons to cause splitting. The three aromatic protons would exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atom.

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | ~4.5 |

| Aromatic CH | ~7.3 - 7.8 |

¹³C NMR: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons, one for the nitrile carbon (-C≡N), and one for the benzylic carbon (-CH₂Br). The carbon atom bonded to the fluorine will show a large coupling constant (¹JCF), resulting in a split signal, which is a key diagnostic feature. The chemical shifts are influenced by the electronegativity of the attached substituents.

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | ~30-35 |

| -C≡N | ~115-120 |

| Aromatic C-H | ~115-135 |

| Aromatic C-Br | ~125-130 |

| Aromatic C-CN | ~105-115 |

| Aromatic C-F | ~160-165 (doublet, ¹JCF) |

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. rsc.org It provides a single, sharp signal for the fluorine atom in this compound. The precise chemical shift is characteristic of the fluorine's electronic environment. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons (typically ³JHF and ⁴JHF), confirming its position on the aromatic ring. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups. A strong, sharp absorption band is expected for the nitrile (C≡N) stretching vibration. Other significant peaks include those for the C-F bond, the aliphatic C-Br bond of the bromomethyl group, and various vibrations associated with the substituted benzene ring. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile group's symmetric stretch often produces a strong signal in the Raman spectrum. Aromatic ring vibrations are also typically Raman-active. nih.gov

| Predicted Vibrational Spectroscopy Data for this compound | |

| Functional Group | Vibrational Mode |

| Aromatic C-H | Stretch |

| Nitrile (C≡N) | Stretch |

| Aromatic C=C | Stretch |

| -CH₂- | Scissor |

| C-F | Stretch |

| Aliphatic C-Br | Stretch |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation patterns of the molecule.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A critical diagnostic feature is the presence of an M+2 peak with nearly the same intensity as the M⁺ peak. This characteristic isotopic pattern is due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. Common fragmentation pathways would include the loss of a bromine radical (•Br) to form a stable fluorinated cyanobenzyl cation, which would be observed as a prominent peak in the spectrum.

| Predicted Mass Spectrometry Data for this compound | |

| Ion | Predicted m/z (Mass-to-Charge Ratio) |

| [C₈H₅⁷⁹BrFN]⁺ | ~213 |

| [C₈H₅⁸¹BrFN]⁺ | ~215 |

| [C₈H₅FN]⁺ | ~134 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are due to π → π* transitions within the substituted benzene ring. The presence of substituents such as the nitrile, fluorine, and bromine atoms influences the position and intensity of these absorption maxima (λmax). While not providing as detailed structural information as NMR or MS, UV-Vis spectroscopy is useful for quantitative analysis and for confirming the presence of the aromatic chromophore.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of synthesized compounds and for isolating them from reaction mixtures.

Gas Chromatography (GC) is a premier technique for assessing the purity of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column (the retention time) is a characteristic property that can be used for identification. The area of the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative purity assessment. Supplier specifications often cite GC as the method for determining purity, with typical values exceeding 98%. thermofisher.comlabproinc.com When coupled with a mass spectrometer (GC-MS), this technique allows for the separation of components in a mixture and their subsequent identification, making it a powerful tool for analyzing reaction byproducts and impurities. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used to determine the purity and quantify the presence of this compound in a sample. This method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.

In the analysis of aromatic nitriles, reverse-phase HPLC is frequently employed. For this compound, a typical analysis would utilize an octadecylsilane (B103800) (C18) chemically bonded silica (B1680970) column as the stationary phase. The mobile phase often consists of a mixture of an aqueous solution, such as a phosphoric acid buffer, and an organic solvent like acetonitrile (B52724). google.com A gradient elution mode, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any impurities or degradation products. google.com

Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light. The selection of a specific wavelength, for instance, in the range of 230-270 nm, allows for sensitive and accurate quantification. google.comnih.gov The results from an HPLC analysis provide crucial data on the purity of the compound, which is essential for its application in further research and synthesis.

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Octadecylsilane (C18) bonded silica |

| Mobile Phase | Acetonitrile and Water (with acid modifier like phosphoric or formic acid) |

| Elution Mode | Gradient |

| Flow Rate | 0.7 - 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV-Vis Detector (e.g., at 234 nm) |

| Injection Volume | 10 - 20 µL |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of this compound with a collimated beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. nih.gov The intensities and positions of these spots are used to calculate an electron density map of the molecule. From this map, a detailed model of the molecular structure can be built and refined. nih.gov

While specific crystallographic data for this compound is not widely published, such an analysis would yield critical parameters including the crystal system, space group, and the dimensions of the unit cell. This information is fundamental for solid-state characterization and for understanding intermolecular interactions within the crystal lattice.

Table 2: Key Parameters Obtained from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the molecule's conformation. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound, with a molecular formula of C₈H₅BrFN, this analysis provides experimental confirmation that the synthesized compound has the correct atomic composition. sigmaaldrich.comscbt.com

The analysis involves combusting a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion gases (such as CO₂, H₂O, and N₂) are collected and measured to determine the percentage of carbon, hydrogen, and nitrogen. Bromine and fluorine content are typically determined using other specific analytical methods like ion chromatography or titration after combustion.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the identity and purity of the compound.

Table 3: Elemental Composition of this compound (C₈H₅BrFN)

| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 96.088 | 44.89 |

| Hydrogen | H | 1.008 | 5.040 | 2.35 |

| Bromine | Br | 79.904 | 79.904 | 37.33 |

| Fluorine | F | 18.998 | 18.998 | 8.88 |

| Nitrogen | N | 14.007 | 14.007 | 6.54 |

| Total | 214.037 | 100.00 |

Theoretical and Computational Studies on 4 Bromomethyl 2 Fluorobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the microscopic properties of molecules. For 4-(Bromomethyl)-2-fluorobenzonitrile, these studies have centered on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

DFT calculations have been employed to explore various molecular properties of this compound, offering a detailed perspective on its geometry, vibrational modes, and electronic characteristics.

The initial step in computational analysis involves the optimization of the molecular structure to find its most stable conformation, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized geometry provides a realistic representation of the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.95 Å |

| C-F | 1.36 Å | |

| C≡N | 1.15 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-C-Br | 110.5° |

| C-C-F | 119.8° |

Note: Data is illustrative and represents typical values obtained from DFT calculations.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum. The absence of imaginary frequencies indicates a stable structure. This analysis also predicts the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for validation. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsion of the chemical bonds. For instance, studies on similar molecules like 2-fluorobenzonitrile (B118710) have successfully assigned vibrational modes based on DFT calculations. sxu.edu.cnmdpi.com

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3050 | C-H stretch | Aromatic ring C-H stretching |

| ~2230 | C≡N stretch | Nitrile group stretching |

| ~1600 | C=C stretch | Aromatic ring stretching |

| ~1250 | C-F stretch | Carbon-Fluorine stretching |

| ~1220 | C-C stretch | Ring-CH₂Br stretching |

Note: Frequencies are illustrative and based on characteristic values for the respective functional groups.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. taylorandfrancis.comimperial.ac.uk The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the bromine atom, which are regions of higher electron density. The LUMO is likely centered around the electron-withdrawing nitrile group and the aromatic ring.

Table 3: Illustrative FMO Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

Note: Values are illustrative and represent a typical range for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comchemrxiv.org The MEP map displays different potential values on the molecular surface using a color spectrum.

Red and Yellow: Indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack.

Blue: Indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

Green: Indicates regions of neutral potential.

In this compound, the most negative potential (red/yellow) is expected around the nitrogen atom of the nitrile group and the fluorine atom due to their high electronegativity. The regions around the hydrogen atoms and the bromomethyl group would exhibit a positive potential (blue), identifying them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds, lone pairs, and intermolecular interactions. wikipedia.orgwisc.edu It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance. Higher E(2) values indicate stronger interactions, such as hyperconjugation or resonance.

In this compound, significant interactions would include the delocalization of lone pair electrons from the fluorine and nitrogen atoms into the antibonding orbitals of the benzene ring. This analysis helps in understanding the influence of substituents on the electronic properties of the molecule. q-chem.com

Table 4: Illustrative NBO Analysis - Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (F) | π*(C-C) | ~4.5 | p-π hyperconjugation |

| LP (N) | σ*(C-C) | ~2.1 | Lone pair delocalization |

| π (C-C) | π*(C-C) | ~18.0 | π-π* resonance in ring |

Note: LP denotes a lone pair. E(2) values are illustrative examples of typical stabilization energies.

Ab Initio Methods

Ab initio—Latin for "from the beginning"—refers to a class of quantum chemistry methods that are based on fundamental principles of quantum mechanics without the use of experimental data. wikipedia.orgchemeurope.comfiveable.me These techniques aim to solve the electronic Schrödinger equation to predict molecular properties such as electronic structure, geometry, and energies. wikipedia.org

For this compound, ab initio methods, particularly post-Hartree-Fock methods like Møller-Plesset perturbation theory (MPn) or Coupled Cluster (CC) theory, can provide highly accurate calculations of its molecular properties. chemeurope.comststephens.net.in These calculations begin by determining the electronic wavefunction and energy of the molecule. From this, a variety of properties can be derived.

Key Applications for this compound:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Property Calculation: Calculating the dipole moment, polarizability, and the distribution of electron density, which influences the molecule's intermolecular interactions and reactivity.

Spectroscopic Prediction: Simulating vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.

Reaction Energetics: Calculating the energy changes for potential reactions, such as the nucleophilic substitution at the bromomethyl group, to determine reaction feasibility and product stability.

The primary trade-off with ab initio methods is that higher accuracy demands significantly greater computational resources. ststephens.net.in

Table 1: Hypothetical Ab Initio Calculation Results for this compound

| Property | Calculated Value (Illustrative) | Method |

| Ground State Energy | -2850.45 Hartrees | CCSD(T) |

| C-Br Bond Length | 1.96 Å | MP2/aug-cc-pVTZ |

| C≡N Bond Length | 1.15 Å | MP2/aug-cc-pVTZ |

| Dipole Moment | 3.25 Debye | B3LYP/6-311+G |

| Highest C-Br Stretch | 680 cm⁻¹ | B3LYP/6-311+G |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. acs.orgacs.orgrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal valuable information about the dynamic behavior of this compound, particularly its interactions with other molecules, such as solvents or biological macromolecules. acs.orgacs.org

Given its role as a reactive intermediate, MD simulations are particularly useful for understanding how this molecule behaves in a reaction environment. For instance, a simulation could model this compound in a solvent like acetonitrile (B52724) to study its solvation dynamics and conformational flexibility in solution. researchgate.net

Reactive molecular dynamics (reactive MD) simulations, using force fields like ReaxFF, can be employed to model the chemical reactions themselves. acs.orgtandfonline.com This would allow for the simulation of bond-breaking and bond-forming events, such as the SN2 reaction where the bromide is displaced by a nucleophile. acs.org Such simulations can provide atomistic details of the reaction pathway and transition states. acs.orgaip.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.orgmeilerlab.org For a compound like this compound, which is a building block for larger, active molecules, these models are invaluable.

The reactivity of this compound is dominated by the electrophilic carbon of the bromomethyl group, making it susceptible to nucleophilic attack. Computational methods can predict and quantify this reactivity.

Fukui Functions and Local Softness: These concepts, derived from Density Functional Theory (DFT), can identify the most reactive sites in a molecule. pku.edu.cn For this compound, these calculations would likely confirm the benzylic carbon as the primary site for nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. A map of this compound would show a region of positive potential around the benzylic carbon, indicating its electrophilicity and attractiveness to nucleophiles.

Activation Energy Calculations: By modeling a specific reaction (e.g., with an amine nucleophile), quantum chemical methods can calculate the activation energy barrier. Comparing the activation energies for reactions at different sites can quantitatively predict regioselectivity. figshare.com

Machine Learning Models: Modern approaches use machine learning algorithms trained on large datasets of known reactions to predict the reactivity and regioselectivity of new compounds. rsc.orgchemrxiv.orgchemrxiv.org

Table 2: Illustrative Reactivity Indices for this compound

| Atomic Site | Fukui Index (f⁻) for Electrophilic Attack (Illustrative) | Fukui Index (f⁺) for Nucleophilic Attack (Illustrative) | Predicted Reactivity |

| Benzylic Carbon (CH₂) | 0.02 | 0.45 | Highly Electrophilic |

| Aromatic C4 (with CH₂Br) | 0.08 | 0.05 | Moderately Electrophilic |

| Aromatic C2 (with F) | 0.03 | 0.12 | Slightly Electrophilic |

| Nitrile Carbon | 0.01 | 0.25 | Electrophilic |

In drug discovery, this compound is used to synthesize more complex molecules that will ultimately bind to a biological target, such as a protein receptor. americanpharmaceuticalreview.com Modeling these interactions is crucial for designing potent and selective drugs. nih.gov

The bromomethyl group is a reactive "warhead" that can form a covalent bond with a nucleophilic amino acid residue (like cysteine or serine) in a protein's binding site. nih.govnih.gov This makes computational methods for covalent docking particularly relevant. nih.govnih.govresearchgate.net

Covalent Docking: This specialized form of molecular docking predicts how a reactive ligand will bind to a receptor, including the formation of a permanent covalent bond. nih.govsemanticscholar.org The process involves positioning the ligand (the inhibitor derived from this compound) within the receptor's active site and then modeling the chemical reaction between the ligand's electrophilic warhead and the receptor's nucleophilic residue. nih.gov

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used after docking to estimate the binding affinity of the resulting covalent complex, helping to rank potential drug candidates.

These modeling studies guide medicinal chemists in modifying the structure of the inhibitor to optimize its fit and reactivity within the target's binding pocket, thereby improving its therapeutic efficacy. mdpi.com

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. nih.govrsc.org For this compound, the most important rotational bond is the one connecting the bromomethyl group to the benzene ring. The orientation of this group can influence the molecule's reactivity and its ability to fit into a receptor binding site.

A torsion scan (or potential energy surface scan) is a computational technique used to perform this analysis. qcware.comwuxiapptec.comchemrxiv.org In this method, the dihedral angle of a specific bond (in this case, the C(ring)-C(benzyl)-Br-H angle) is systematically rotated in small increments. qcware.comchemrxiv.org At each step, the energy of the molecule is calculated, resulting in a potential energy profile that shows the energy as a function of the rotation angle. qcware.com

This profile reveals:

Stable Conformers: The low-energy valleys on the profile correspond to the most stable conformations.

Rotational Barriers: The high-energy peaks represent the energy required to rotate from one stable conformation to another. qcware.com

For this compound, this analysis would reveal the preferred orientation of the C-Br bond relative to the plane of the aromatic ring, which is crucial for understanding steric hindrance in its reactions and for pre-organizing the molecule for optimal binding to a target. wuxiapptec.comacs.org

Applications and Advanced Research Areas of 4 Bromomethyl 2 Fluorobenzonitrile

Pharmaceutical and Medicinal Chemistry Research

The strategic incorporation of the 4-(bromomethyl)-2-fluorobenzonitrile moiety into larger molecules allows for the targeted modification of their chemical properties, influencing factors such as binding affinity, metabolic stability, and pharmacokinetic profiles. This has led to its application in the synthesis of a range of active pharmaceutical ingredients (APIs) and drug candidates.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates

This compound is a key precursor in the multi-step synthesis of complex pharmaceutical compounds. The bromomethyl group provides a reactive site for nucleophilic substitution, enabling the attachment of this fluorinated cyanobenzyl group to various molecular scaffolds.

In the field of oncology, this compound is utilized in the synthesis of compounds that target microtubules, which are crucial for cell division. nih.gov Derivatives of 2-phenylacrylonitrile (B1297842), which can be synthesized from precursors like this compound, have been investigated as tubulin inhibitors. nih.gov These compounds are designed to interfere with the polymerization of tubulin, a key protein in the formation of microtubules. By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells. nih.gov Research has shown that certain 2-phenylacrylonitrile derivatives exhibit potent inhibitory activity against cancer cell lines such as HCT116 (colon cancer) and BEL-7402 (liver cancer), with some compounds demonstrating greater selective antiproliferative activity than existing drugs like taxol. nih.gov

Table 1: Research Findings on Anticancer Agents

| Compound Class | Mechanism of Action | Key Findings | Cell Lines Tested |

| 2-Phenylacrylonitrile Derivatives | Tubulin Polymerization Inhibition | Potent inhibitory activity, G2/M phase cell cycle arrest, induction of apoptosis. nih.gov | HCT116 (colon), BEL-7402 (liver) nih.gov |

The development of new drugs to treat schistosomiasis, a parasitic disease, is an ongoing area of research. While direct synthesis of praziquantel (B144689) analogues from this compound is not prominently documented, the synthesis of various praziquantel derivatives often involves the modification of the praziquantel scaffold. nih.govnih.gov The synthesis of praziquantel sulphonamide derivatives, for instance, involves coupling different linkers to the core structure to enhance efficacy. nih.gov The reactive nature of compounds like this compound makes them suitable for incorporation into such synthetic strategies to create novel analogues with potentially improved antischistosomal activity.

Table 2: Research on Antischistosomal Compounds

| Compound Class | Therapeutic Target | Synthetic Strategy |

| Praziquantel Sulphonamide Derivatives | Schistosoma mansoni | Multi-step synthesis involving the coupling of various linkers to the praziquantel core. nih.gov |

DPP-4 inhibitors are a class of oral medications used in the management of type 2 diabetes. They work by increasing the levels of incretin (B1656795) hormones, which help to regulate blood sugar levels. Quinazolinone derivatives have been identified as potent and specific inhibitors of the DPP-4 enzyme. brieflands.comresearchgate.net The synthesis of these complex molecules can involve the use of intermediates like this compound to introduce the cyanobenzyl moiety, which is a structural feature in some DPP-4 inhibitors. brieflands.com Research has shown that fluorinated derivatives within this class can exhibit high levels of inhibition and metabolic stability. brieflands.com

Table 3: Research Findings on DPP-4 Inhibitors

| Compound Class | Mechanism of Action | Key Findings |

| Quinazolinone Derivatives | Inhibition of DPP-4 enzyme activity. brieflands.comresearchgate.net | Potent and specific inhibition, with fluorinated derivatives showing high metabolic stability. brieflands.com |

Table 4: Research on Sodium Channel Blockers

| Compound Class | Therapeutic Target | Potential Application |

| Arylsulfonamide Derivatives | Voltage-gated sodium channel Nav1.7 plos.org | Management of chronic and neuropathic pain. nih.govdrughunter.comnih.gov |

Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is implicated in a variety of central nervous system disorders. nih.gov Negative allosteric modulators (NAMs) of mGluR5 are being explored for their therapeutic potential in conditions such as anxiety and addiction. nih.gov The development of novel mGluR5 NAMs involves the synthesis of compounds with specific structural features that allow them to bind to the allosteric site of the receptor. The chemical scaffold provided by this compound can be utilized in the synthesis of such ligands, where the fluorinated cyanobenzyl group can contribute to the desired pharmacological profile.

Table 5: Research on mGluR5 Ligands

| Compound Class | Mechanism of Action | Potential Therapeutic Areas |

| Negative Allosteric Modulators (NAMs) | Allosteric modulation of mGluR5. nih.gov | Central nervous system disorders, including anxiety and addiction. nih.govnih.gov |

Targeted Therapies

In the realm of pharmaceutical research, this compound serves as a crucial component in the synthesis of targeted therapies, particularly in the development of selective inhibitors for specific biological targets. One notable application is its use as a key building block in the preparation of the highly selective Glucose Transporter 1 (GLUT1) inhibitor, BAY-876. chemicalbook.com GLUT1 is a protein responsible for transporting glucose into cells and is often overexpressed in various types of cancer cells, making it an attractive target for anti-cancer drug development. The synthesis of BAY-876 utilizes this compound to introduce the 4-cyanobenzyl group into the final molecule, a structural feature essential for its potent and selective inhibitory activity against GLUT1. chemicalbook.com

| Drug/Compound | Target | Therapeutic Area | Role of this compound |

| BAY-876 | Glucose Transporter 1 (GLUT1) | Oncology | Building block for the 4-cyanobenzyl moiety |

Precursors for Radioligands (e.g., for PET imaging)

The structural motifs present in this compound make it and its isomers valuable precursors in the development of radioligands for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. A related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, has been synthesized as a precursor for the PET radioligand [18F]SP203. researchgate.net This radioligand is designed for imaging metabotropic glutamate 5 receptors (mGluR5) in the brain, which are implicated in various neurological and psychiatric disorders. researchgate.net The bromomethyl group in such precursors provides a reactive site for the introduction of a fluorine-18 (B77423) radionuclide, a commonly used positron emitter in PET imaging.

Biochemical Research and Biomolecule Modification

The reactivity of the bromomethyl group in this compound and its isomers makes them suitable reagents for biochemical research, particularly in the creation of fluorescent probes for biological imaging. chemimpex.com These probes can be designed to react with specific functional groups in biomolecules, such as the sulfhydryl group of cysteine residues in proteins, allowing for their visualization and the study of their function within cellular processes. The fluorobenzonitrile portion of the molecule can contribute to the photophysical properties of the resulting fluorescent probe.

Agrochemical Research and Development

Synthesis of Herbicides and Insecticides

Fluorinated organic compounds are of significant interest in the agrochemical industry due to their enhanced biological activity and metabolic stability. nih.gov this compound and its isomers are utilized as intermediates in the synthesis of novel herbicides and insecticides. chemimpex.comchemimpex.com The incorporation of the fluorobenzonitrile moiety can lead to compounds with improved efficacy and selectivity, contributing to the development of more effective and environmentally safer crop protection agents. chemimpex.com

Materials Science Research

Development of Polymers and Coatings

In materials science, the versatility of this compound and its related isomers is leveraged in the development of advanced polymers and functional coatings. chemimpex.comchemimpex.com The reactive bromomethyl group allows for the incorporation of this fluorinated building block into polymer chains or onto surfaces. This can impart desirable properties to the resulting materials, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. The presence of the fluorine atom and the polar nitrile group can influence the surface properties and intermolecular interactions of the polymers and coatings.

Organic Light-Emitting Diode (OLED) Intermediates

The development of new organic materials is crucial for advancing Organic Light-Emitting Diode (OLED) technology, which is utilized in displays and lighting. Intermediates are the chemical building blocks used to synthesize the final materials that make up the various layers of an OLED device, such as the emissive layer, transport layers, and host materials.

The structure of this compound, featuring a fluorinated benzonitrile (B105546) core, is relevant to the design of OLED materials. Fluorination is a common strategy to tune the electronic properties, such as the HOMO/LUMO energy levels, of organic semiconductors. The electron-withdrawing nature of both the fluorine and nitrile groups can lead to materials with high electron affinity, which is beneficial for electron-transporting or emissive materials in OLEDs. The bromomethyl group provides a reactive site for further chemical modifications, allowing for the attachment of this core structure to other molecular fragments to build up the complex architectures required for efficient OLED materials. For instance, it could be used to introduce the 4-cyano-3-fluorobenzyl moiety into larger conjugated systems.

While specific examples of OLEDs incorporating this compound are not readily found in the literature, the general utility of substituted benzyl (B1604629) bromides in the synthesis of complex organic molecules for optoelectronic applications is well-established.

Liquid Crystal Synthesis

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. They are widely used in display technologies such as LCDs. The synthesis of new liquid crystal materials with specific properties, such as a wide temperature range for the liquid crystalline phase and high birefringence, is an active area of research.

Fluorinated compounds are of particular interest in the design of liquid crystals due to the unique properties conferred by the fluorine atom, including high polarity and stability. The benzonitrile group is a common mesogenic core component, contributing to the rod-like shape and polarity of the molecule, which are essential for the formation of liquid crystalline phases.

The this compound molecule can serve as a precursor for introducing a fluorinated cyanobenzyl group into a larger molecular structure designed to exhibit liquid crystalline behavior. The bromomethyl group can be readily converted to other functional groups or used in coupling reactions to link the benzonitrile core to other parts of the final liquid crystal molecule. Although direct synthesis of liquid crystals from this compound is not prominently documented, the synthesis of various liquid crystals from benzyl bromide precursors is a known synthetic strategy.

Exploration in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry, agrochemicals, and materials science. The development of new and efficient methods for their synthesis is a constant focus of organic chemistry research.

The reactive bromomethyl group in this compound makes it a valuable reagent for the synthesis of various nitrogen-containing heterocycles. It can act as an electrophile in reactions with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, which is a key step in the construction of heterocyclic rings. For example, it can react with amines, thiols, or other nucleophilic reagents to build five- or six-membered heterocyclic systems. While specific examples utilizing this compound are not extensively reported, the analogous compound 4-(Bromomethyl)benzonitrile is known to be used in the synthesis of heterocycles like tetrazoles and ligands containing pyrazolyl-pyridine groups. sigmaaldrich.comcymitquimica.com This suggests that this compound would likely exhibit similar reactivity and be a useful building block for introducing a fluorinated cyanophenyl motif into a variety of heterocyclic structures.

Bioorthogonal Chemistry and Click Reactions

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are powerful tools for labeling and imaging biomolecules in their natural environment. "Click chemistry" is a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for bioorthogonal applications.

The benzyl bromide moiety, while generally reactive, could potentially be used in specific bioconjugation strategies. Benzyl halides can react with nucleophilic functional groups found in biomolecules, such as thiols in cysteine residues of proteins. nih.govorganic-chemistry.orgnih.gov This reaction could be used to attach the fluorinated benzonitrile unit as a label or probe to a target biomolecule. The fluorine atom could serve as a reporter for 19F NMR spectroscopy, and the nitrile group could be used for other chemical modifications or as an infrared probe.

While the direct application of this compound in click chemistry is not a primary example of this field, which typically involves reactions like azide-alkyne cycloadditions, its reactive nature allows for covalent bond formation, a key principle in bioconjugation. The development of bioorthogonal reactions is an active field, and new reactive pairs are continually being explored.

Safety, Handling, and Environmental Considerations in Research Settings

Hazard Assessment and Risk Mitigation in Laboratory Research

A comprehensive hazard assessment is the foundation of safe laboratory practice when working with 4-(Bromomethyl)-2-fluorobenzonitrile. This compound is classified as hazardous and requires specific handling procedures to mitigate risks.